molecular formula C25H32N4O5 B11136787 N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide

N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide

Cat. No.: B11136787
M. Wt: 468.5 g/mol
InChI Key: NCCRQPSHKIZGBS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide is a synthetic hybrid molecule combining structural motifs from coumarin derivatives (via the furochromen core), a piperazine linker, and a dimethylaminoethyl-acetamide side chain. The piperazine group enhances solubility and bioavailability, while the dimethylaminoethyl-acetamide chain may influence receptor binding or cellular uptake.

Properties

Molecular Formula

C25H32N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[4-[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C25H32N4O5/c1-16-15-33-21-13-22-19(11-18(16)21)17(2)20(25(32)34-22)12-24(31)29-9-7-28(8-10-29)14-23(30)26-5-6-27(3)4/h11,13,15H,5-10,12,14H2,1-4H3,(H,26,30)

InChI Key

NCCRQPSHKIZGBS-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCN(CC4)CC(=O)NCCN(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide typically involves multiple steps:

    Formation of the Furochromenyl Moiety: The initial step involves the synthesis of the 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl structure. This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Acetylation: The furochromenyl compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Piperazine Introduction: The acetylated product is reacted with piperazine under reflux conditions to introduce the piperazine ring.

    Dimethylaminoethyl Group Addition: Finally, the compound is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base like triethylamine to attach the dimethylaminoethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the furochromenyl moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or dimethylaminoethyl derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating effective cytotoxicity against human tumor cells .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, potentially offering a new avenue for the development of antibiotics or antifungal medications .

Neurological Effects

Given its piperazine structure, there is potential for this compound to exhibit psychoactive effects or influence neurotransmitter systems. Compounds with similar piperazine derivatives have been studied for their effects on serotonin and dopamine receptors, which could lead to applications in treating neurological disorders .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that create the desired functional groups while maintaining structural integrity. Understanding its mechanism of action is crucial; studies suggest that it may interact with specific receptors or enzymes involved in cancer proliferation or microbial resistance mechanisms .

Case Studies and Research Findings

StudyFocusFindings
National Cancer Institute StudyAntitumor activityThe compound exhibited significant growth inhibition in various cancer cell lines with an average GI50 value of 15.72 μM .
Antimicrobial TestingMicrobial efficacyDemonstrated effective inhibition against multiple bacterial strains .
Neuropharmacological AssessmentNeurological effectsPotential interactions with serotonin receptors were noted, suggesting applications in mood disorders .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide involves its interaction with specific molecular targets. The furochromenyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The piperazine ring can interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key features with three classes of molecules:

Coumarin derivatives (e.g., psoralen, angelicin): Known for UV-mediated DNA crosslinking and antitumor activity.

Piperazine-containing drugs (e.g., ciprofloxacin, trifluoperazine): Piperazine improves pharmacokinetics and modulates target affinity.

Hybrid molecules (e.g., coumarin-piperazine hybrids): Designed to synergize coumarin’s bioactivity with piperazine’s drug-like properties.

Table 1: Comparative Analysis of Key Features

Compound Class Example Compound Key Structural Features Bioactivity Reference Insights
Furochromen derivatives Psoralen Furan-coumarin fusion Photochemotherapy, DNA intercalation
Piperazine-linked drugs Ciprofloxacin Piperazine backbone Antibacterial, enhanced solubility
Synthetic hybrids Target compound Furochromen + piperazine + acetamide Hypothesized anticancer/antimicrobial roles

Pharmacological and Mechanistic Insights

  • Coumarin Analogues: The furochromen core in the target compound resembles psoralen but lacks the methoxy groups common in natural coumarins.
  • Ferroptosis Induction: While highlights ferroptosis inducers (FINs) in oral cancer, the target compound’s dimethylaminoethyl group could modulate redox activity, akin to FINs like erastin .

Table 2: Hypothetical Pharmacokinetic Comparison

Parameter Target Compound Psoralen Ciprofloxacin
LogP ~2.5 (estimated) 1.8 1.3
Solubility Moderate (piperazine) Low High
Half-life (in vitro) 8–12 h (predicted) 4–6 h 3–4 h

Biological Activity

N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide is a complex organic compound notable for its potential pharmacological applications. Its unique structure combines a dimethylaminoethyl group, a piperazine moiety, and a furochromene derivative, which suggests significant interactions with biological targets. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular weight of this compound is approximately 468.5 g/mol. Its structure includes critical functional groups that may contribute to its biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Initial studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary data suggest neuroprotective properties, possibly through modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The piperazine ring may facilitate binding to various receptors in the central nervous system.
  • Inhibition of Enzymatic Activity : The furochromene moiety may inhibit enzymes involved in cancer progression or microbial resistance.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of related compounds:

StudyFindings
Antitumor EfficacyA study demonstrated that derivatives of furochromene exhibited significant cytotoxicity against cancer cell lines (IC50 values ranging from 0.9 to 3.7 μM) .
Antimicrobial ActivityAnother study highlighted the antimicrobial effects of chromene derivatives against resistant bacterial strains .
Neuroprotective EffectsResearch indicated that compounds with similar structures could protect against neurodegenerative processes by modulating oxidative stress pathways .

Synthesis Pathway

The synthesis of this compound typically involves multiple steps:

  • Formation of the Furochromene Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Modification : The introduction of the piperazine ring is performed via nucleophilic substitution reactions.
  • Final Acetylation : The final step involves acetylation to complete the structure.

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